5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid
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Overview
Description
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid is a heterocyclic compound with the molecular formula C10H6BrNO4 . This compound is known for its unique structure, which includes a bromine atom and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indacene derivatives .
Scientific Research Applications
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-hydroxyindole
- 7-Hydroxy-1H-indole-2-carboxylic acid
- 4-Bromo-2-indolecarboxylic acid
Uniqueness
Compared to these similar compounds, 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid stands out due to its unique combination of a bromine atom and a carboxylic acid group, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c11-5-2-7-9(16-3-15-7)8-4(5)1-6(12-8)10(13)14/h1-2,12H,3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNZNRTASOLCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C3C=C(NC3=C2O1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427995 |
Source
|
Record name | 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-42-1 |
Source
|
Record name | 5-Bromo-8H-1,3-dioxolo[4,5-g]indole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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